molecular formula C15H14N2O B12869490 4-(3-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 916174-49-7

4-(3-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12869490
CAS No.: 916174-49-7
M. Wt: 238.28 g/mol
InChI Key: BPKDIPHOKVGUTK-UHFFFAOYSA-N
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Description

4-(3-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with a 3-ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine typically involves the condensation of 3-ethoxybenzaldehyde with 2-aminopyridine under acidic conditions, followed by cyclization. The reaction conditions often include the use of a strong acid like hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and automated synthesis to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(3-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as kinases. It can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3-ethoxyphenyl group can enhance its lipophilicity and potentially improve its ability to cross biological membranes.

Properties

CAS No.

916174-49-7

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

4-(3-ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C15H14N2O/c1-2-18-12-5-3-4-11(10-12)13-6-8-16-15-14(13)7-9-17-15/h3-10H,2H2,1H3,(H,16,17)

InChI Key

BPKDIPHOKVGUTK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=C3C=CNC3=NC=C2

Origin of Product

United States

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